molecular formula C14H21N B13525923 N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13525923
M. Wt: 203.32 g/mol
InChI Key: UZKPHHXSKUBFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of amines. This compound features an indane core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of the amine group and the 3-methylbutan-2-yl substituent makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indene with 3-methylbutan-2-ylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indene, followed by the addition of the amine to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediates, and advanced purification techniques like distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Substituted amines, amides

Scientific Research Applications

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxy-3-methylbutan-2-yl)benzamide
  • N-(3-methylbutan-2-yl)pyridine
  • N-(3-methylbutan-2-yl)quinoline

Uniqueness

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane core structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C14H21N/c1-10(2)11(3)15-14-8-12-6-4-5-7-13(12)9-14/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

UZKPHHXSKUBFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CC2=CC=CC=C2C1

Origin of Product

United States

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